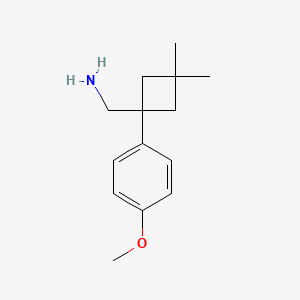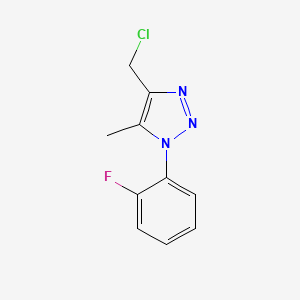
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole, also known as CMFMT, is a triazole-based small molecule that has been recently studied for its potential applications in scientific research. It is a synthetic compound with a molecular weight of 269.6 g/mol, a melting point of 160-162 °C, and a boiling point of 472.3 °C at 760 mmHg. It is a yellow-orange crystalline solid that is soluble in common organic solvents, including chloroform, ethanol, and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. In addition, it has been used as a substrate for the enzyme monoamine oxidase, which is involved in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, this compound has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the regulation of neurotransmission and metabolism. Specifically, it has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, as well as the activity of cytochrome P450. In addition, it has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel and the voltage-gated calcium channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in neurotransmission and metabolism, as well as certain ion channels. In addition, it has been shown to have an anti-inflammatory effect in animal models, as well as a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole in laboratory experiments include its solubility in common organic solvents, its low cost, and its relatively low toxicity. In addition, it has been shown to be a useful substrate for certain enzymes involved in neurotransmission and metabolism. However, it has certain limitations, including its limited availability and its lack of specificity for certain enzymes.
Direcciones Futuras
There are many potential future directions for the study of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other areas of biomedical research. In addition, further research into the synthesis of this compound and its potential use as a substrate for other enzymes could lead to new and improved applications. Finally, further studies into the safety and toxicity of this compound could lead to its potential use in clinical applications.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-9(6-11)13-14-15(7)10-5-3-2-4-8(10)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZRNZFLZBNKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



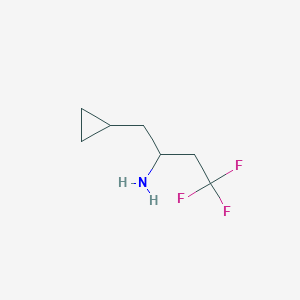
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)

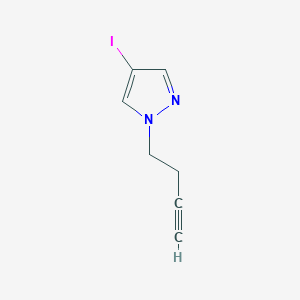
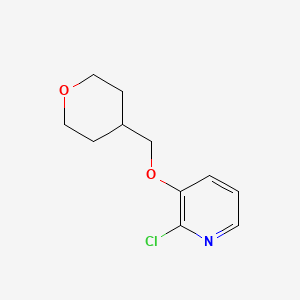
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)
![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)
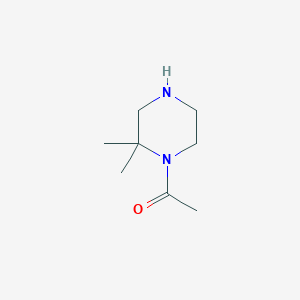
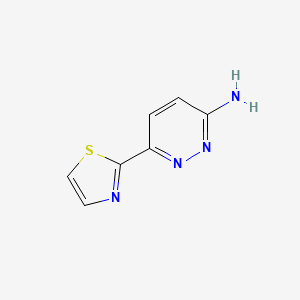

![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
